Cas no 2377608-82-5 (2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid)

2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. Its thiophene backbone, combined with the methoxycarbonyl and methyl substituents, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid functional group facilitates efficient C-C bond formation, making it valuable in pharmaceutical and materials science applications. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its structural features enable precise modifications in heterocyclic frameworks, contributing to the development of advanced intermediates for agrochemicals, OLED materials, and bioactive compounds. High purity grades are available to meet rigorous synthetic requirements.
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid structure
2377608-82-5 structure
Product Name:2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
CAS No:2377608-82-5
MF:C7H9BO4S
MW:200.019961118698
CID:5523900
PubChem ID:155890956
Update Time:2025-05-19

2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid Chemical and Physical Properties

Names and Identifiers

    • [2-(methoxycarbonyl)-5-methylthiophen-3-yl]boronic acid
    • (2-(Methoxycarbonyl)-5-methylthiophen-3-yl)boronic acid
    • CS-0177899
    • 2377608-82-5
    • 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
    • Inchi: 1S/C7H9BO4S/c1-4-3-5(8(10)11)6(13-4)7(9)12-2/h3,10-11H,1-2H3
    • InChI Key: WQVDJNORDVFLKS-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(B(O)O)=C1C(=O)OC

Computed Properties

  • Exact Mass: 200.0314601g/mol
  • Monoisotopic Mass: 200.0314601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95Ų

2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA07989-1g
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
2377608-82-5 95%
1g
$391.00 2024-04-20
A2B Chem LLC
BA07989-5g
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
2377608-82-5 95%
5g
$1207.00 2024-04-20

Additional information on 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid

Introduction to 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid (CAS No: 2377608-82-5)

2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its versatile applications. This compound, identified by the CAS number 2377608-82-5, features a thiophene core substituted with a methoxycarbonyl group at the 2-position and a boronic acid moiety at the 3-position. The unique structural attributes of this molecule make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in the construction of complex molecular architectures.

The significance of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid lies in its role as a building block for the synthesis of pharmacologically active compounds. Thiophene derivatives are widely recognized for their biological activity, and modifications at the 2- and 3-positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The presence of the boronic acid group enhances its reactivity in metal-catalyzed coupling reactions, making it an indispensable reagent in drug discovery pipelines.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid has been employed in the synthesis of various bioactive molecules, including those targeting neurological disorders, inflammatory diseases, and cancer. Its incorporation into drug candidates has demonstrated promising results in preclinical studies, highlighting its potential as a key intermediate in medicinal chemistry.

The compound's utility extends beyond pharmaceutical applications; it is also utilized in materials science for the development of organic electronic devices. The thiophene ring is a cornerstone in the design of conjugated polymers and small-molecule semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the boronic acid group and the methoxycarbonyl moiety allows for fine-tuning of electronic properties, making 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid a valuable precursor for advanced materials.

Recent advancements in synthetic methodologies have further enhanced the applicability of this compound. For instance, palladium-catalyzed cross-coupling reactions have been optimized to achieve higher yields and selectivity when using 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid as a coupling partner. These improvements have enabled chemists to construct increasingly complex molecular frameworks with greater efficiency, accelerating the discovery and development of novel compounds.

The boronic acid functionality also facilitates novel synthetic strategies, such as Buchwald-Hartwig amination and Sonogashira coupling reactions. These transformations have opened up new avenues for constructing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. By leveraging 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid, researchers can access structurally diverse libraries of compounds for high-throughput screening and lead optimization.

In conclusion, 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid (CAS No: 2377608-82-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its role as a key intermediate in cross-coupling reactions underscores its importance in modern synthetic chemistry. As research continues to evolve, the utility of this compound is expected to expand, driving innovation in both drug development and advanced material design.

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